8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C13H15FN2O4 and its molecular weight is 282.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Studies in Drug Development
A structural study of a related compound, benzothiazinone BTZ043, which is a promising antitubercular drug, has been conducted. This study highlights the importance of understanding molecular structures in drug development (Richter et al., 2022).
Potential in Tumor Imaging
A derivative of 1,4-dioxa-8-azaspiro[4.5]decane demonstrated high affinity for σ1 receptors and significant potential as a tumor imaging agent in small animal positron emission tomography (PET) imaging (Xie et al., 2015).
Synthesis for Biologically Active Compounds
A new synthesis method for 8-oxa-2-azaspiro[4.5]decane, a compound promising for producing biologically active compounds, was developed (Ogurtsov & Rakitin, 2020).
Applications in Molecular Chemistry
The study of phosphorus-nitrogen compounds involved reactions with 1,4-dioxa-8-azaspiro[4.5]decane, contributing to the understanding of molecular structures and reactions in this area of chemistry (Kılıç et al., 2009).
Role in Water Purification
1,4-dioxa-8-azaspiro[4.5]decane was utilized in the synthesis of a compound for water purification, particularly for removing carcinogenic azo dyes and aromatic amines from water (Akceylan et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
8-(2-fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O4/c14-11-9-10(16(17)18)1-2-12(11)15-5-3-13(4-6-15)19-7-8-20-13/h1-2,9H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJNIEIAXJLLRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C=C(C=C3)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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